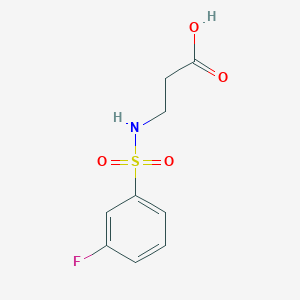

3-((3-Fluorophenyl)sulfonamido)propanoic acid

Description

3-((3-Fluorophenyl)sulfonamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the β-position with a sulfonamido group linked to a 3-fluorophenyl ring. This structure combines the acidity of the carboxylic acid moiety with the electron-withdrawing effects of the fluorine atom and the sulfonamide group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNJTPCJMBPYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)sulfonamido)propanoic acid typically involves the reaction of 3-fluorobenzenesulfonyl chloride with beta-alanine under basic conditions. The reaction proceeds as follows:

Step 1: Dissolve 3-fluorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.

Step 2: Add beta-alanine to the solution.

Step 3: Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Step 4: Stir the reaction mixture at room temperature for several hours.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamido group can be oxidized to form sulfonic acids.

Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-((3-Fluorophenyl)sulfonamido)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function .

Comparison with Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid () exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The chlorine atoms and hydroxyl group enhance lipophilicity and hydrogen-bonding capacity, contributing to membrane disruption in pathogens.

Hydroxyphenylamino Derivatives

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () display potent anticancer and antimicrobial activities. The amino linker between the phenyl ring and propanoic acid introduces conformational flexibility, enabling interactions with enzymes like topoisomerases. The absence of this linker in 3-((3-fluorophenyl)sulfonamido)propanoic acid likely restricts its mode of action to sulfonamide-specific targets, such as carbonic anhydrases or bacterial dihydropteroate synthases .

Nitrophenylsulfonamido Analogues

The crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid () reveals strong hydrogen-bonding networks due to the nitro group’s electron-deficient nature. Compared to the 3-fluoro substituent, the nitro group may enhance acidity and stabilize interactions with basic residues in protein active sites, though at the cost of increased metabolic instability .

Functional Group Modifications

Sulfonamido vs. Ester/Aldehyde Groups

3-(Methylthio)propanoic acid esters () are volatile compounds found in pineapples, highlighting the role of ester groups in flavor chemistry. In contrast, the sulfonamido group in the target compound is non-volatile and may confer stability under physiological conditions, making it more suitable for therapeutic applications .

Carboxylic Acid Bioisosteres

Cyclopentane-1,2-dione derivatives () serve as effective bioisosteres for carboxylic acids. For example, replacing the carboxylic acid in 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propanoic acid with a dione unit retained thromboxane A2 receptor antagonism (IC50 ~10 nM). This suggests that the target compound’s carboxylic acid could similarly be modified to improve pharmacokinetics without sacrificing activity .

Positional Isomerism

2-Fluorophenyl vs. 3-Fluorophenyl Derivatives

lists 3-((2-fluorophenyl)sulfonamido)propanoic acid as a positional isomer.

3-Fluorophenylpropionic Acid (Without Sulfonamido)

This underscores the critical role of the sulfonamide moiety in conferring target specificity .

Antimicrobial Activity

Chlorinated and hydroxyphenyl derivatives () show MIC values ranging from 2–16 µg/mL against ESKAPE pathogens. The target compound’s fluorophenyl-sulfonamido group may similarly disrupt bacterial folate synthesis, though empirical data are needed to confirm this hypothesis .

Anticancer Potential

Hydroxyphenylamino derivatives () inhibit cancer cell proliferation via ROS-mediated apoptosis (IC50: 5–20 µM). The sulfonamido group in the target compound could modulate redox pathways or kinase inhibition, though its planar structure may limit penetration into hydrophobic binding pockets compared to flexible amino-linked analogues .

ADME Properties

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit favorable ADME profiles, including high gastrointestinal absorption and moderate blood-brain barrier penetration (). The target compound’s sulfonamido group may enhance solubility but could also increase plasma protein binding, reducing free drug availability .

Biological Activity

3-((3-Fluorophenyl)sulfonamido)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-((3-Fluorophenyl)sulfonamido)propanoic acid belongs to a class of sulfonamide compounds characterized by the presence of a sulfonamide group (-SO2NH2) linked to a propanoic acid moiety. The fluorophenyl substitution is known to influence the biological activity of sulfonamides by enhancing their pharmacokinetic properties.

Biological Activity

The biological activity of 3-((3-Fluorophenyl)sulfonamido)propanoic acid has been studied extensively, revealing several important pharmacological effects:

- Antinociceptive Effects : Research indicates that this compound exhibits significant analgesic properties. In a study evaluating various analogs, it was found that certain derivatives showed high potency as TRPV1 antagonists, which are critical in pain signaling pathways. For instance, a related compound demonstrated an IC50 value of 6.3 nM against capsaicin-induced responses in human TRPV1 channels .

- Antibacterial Activity : The compound has shown promising antibacterial effects against various pathogens. In comparative studies, it was noted that derivatives of sulfonamides exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone against strains such as E. faecalis and K. pneumoniae .

- Anti-inflammatory Properties : The anti-inflammatory potential of 3-((3-Fluorophenyl)sulfonamido)propanoic acid has also been highlighted in recent research. It was observed to inhibit carrageenan-induced paw edema in animal models, indicating its efficacy in reducing inflammation .

The mechanisms underlying the biological activities of 3-((3-Fluorophenyl)sulfonamido)propanoic acid are multifaceted:

- TRPV1 Antagonism : The compound's ability to block TRPV1 receptors plays a crucial role in its analgesic effects. By inhibiting these receptors, it reduces the perception of pain without significant side effects .

- Interaction with Bacterial Targets : The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, which is essential for bacterial growth and replication. This mechanism explains the antibacterial efficacy observed .

- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokines and pathways, contributing to its anti-inflammatory effects. This action is particularly relevant in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Analgesic Activity Study : A study focusing on structurally similar compounds highlighted that certain derivatives exhibited enhanced TRPV1 antagonism and analgesic activity in neuropathic pain models, demonstrating the potential for developing effective pain management therapies .

- Antimicrobial Efficacy Research : Another research effort evaluated the antibacterial properties of various sulfonamide derivatives, showing that modifications could lead to increased potency against resistant strains of bacteria .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.